2-Chlorocyclobutene-1-carboxylic acid
Description
Properties
IUPAC Name |
2-chlorocyclobutene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-4-2-1-3(4)5(7)8/h1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAMWGIQHTSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorocyclobutene-1-carboxylic acid can be synthesized through several methods:
Cycloaddition Reactions: One common method involves the [2+2] cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds under acid-catalyzed conditions.
Industrial Production Methods
Industrial production of 2-Chlorocyclobutene-1-carboxylic acid typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Scientific Research Applications
Building Block in Organic Synthesis
2-Chlorocyclobutene-1-carboxylic acid serves as a valuable building block for the synthesis of various organic compounds. Its ability to undergo cycloaddition reactions allows for the formation of complex structures. For instance, it can participate in [4 + 2] cycloadditions, which are fundamental in constructing cyclic frameworks in organic synthesis .
Synthesis of Natural Products
This compound has been utilized in the total synthesis of natural products, including immunosuppressive agents. A notable example is its role in synthesizing analogues of FR252921, where it acts as a chiral linchpin for further transformations . The ability to create diverse derivatives from this compound highlights its importance in developing new pharmaceuticals.
Pharmacological Studies
Research has indicated that derivatives of 2-chlorocyclobutene-1-carboxylic acid exhibit biological activity. For example, compounds synthesized from this acid have been tested for their efficacy against specific cancer cell lines, demonstrating potential as therapeutic agents . The structure-activity relationship (SAR) studies conducted on these derivatives provide insights into optimizing their pharmacological properties.
Immunosuppressive Agents
The synthesis of macrocyclic polyenes from this compound has revealed its potential as a precursor for immunosuppressive drugs. These compounds are crucial in transplant medicine and autoimmune disease management, showcasing the compound's relevance in therapeutic applications .
Polymer Chemistry
2-Chlorocyclobutene-1-carboxylic acid can be used in the production of polymers through various polymerization techniques. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength. Research into biodegradable polymers also considers using this compound to create environmentally friendly materials .
Functional Materials
The unique properties of this compound allow it to be integrated into functional materials, including coatings and adhesives. Its reactivity can be harnessed to develop materials with specific functionalities, such as self-healing properties or enhanced adhesion characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chlorocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Bromocyclobutene-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-Chlorocyclobutene-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the cyclobutene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and industry .
Biological Activity
2-Chlorocyclobutene-1-carboxylic acid (CAS No. 19418-11-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, summarizing relevant research findings, including case studies and data tables.
2-Chlorocyclobutene-1-carboxylic acid is characterized by the following chemical properties:
- Molecular Formula : C5H7ClO2
- Molecular Weight : 150.56 g/mol
- Structure : The compound features a cyclobutane ring with a carboxylic acid and a chlorine substituent.
Biological Activity Overview
Research on the biological activity of 2-chlorocyclobutene-1-carboxylic acid is limited but suggests potential applications in various fields, including:
- Anticancer Activity : Some studies indicate that derivatives of chlorocyclobutene compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis in tumor cells .
- Enzyme Inhibition : Compounds related to chlorocyclobutenes have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role .
Case Studies
- Cytotoxic Effects Against Tumor Cells
- Enzyme Activity Modulation
Data Table: Biological Activities of 2-Chlorocyclobutene Derivatives
The biological activity of 2-chlorocyclobutene-1-carboxylic acid may be attributed to its ability to interact with cellular components, leading to:
- Disruption of Cell Cycle : Chlorinated compounds can interfere with the normal cell cycle, promoting cell death in rapidly dividing cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress, further contributing to their cytotoxic effects .
Q & A
Basic: What safety protocols are essential for handling 2-Chlorocyclobutene-1-carboxylic acid in laboratory settings?
Methodological Answer:
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Use fume hoods for volatile reactions and ensure proper ventilation. Storage should adhere to temperature guidelines (e.g., 2–8°C for stability) and avoid prolonged periods due to potential degradation . Waste disposal requires segregation into halogenated organic waste containers, followed by certified hazardous waste management services. Always consult institutional safety guidelines and SDS updates for handling changes .
Basic: How should researchers design a synthesis protocol for 2-Chlorocyclobutene-1-carboxylic acid to ensure reproducibility?
Methodological Answer:
Begin with a literature review to identify established routes (e.g., chlorination of cyclobutene precursors or carboxylation of 2-chlorocyclobutene). Document reagent purity, solvent selection (e.g., anhydrous THF for moisture-sensitive steps), and reaction conditions (temperature, inert atmosphere). Validate each step via thin-layer chromatography (TLC) or inline FTIR monitoring. Include control experiments to trace side products. Purity assessment should combine melting point analysis, NMR (¹H/¹³C), and HPLC (>98% purity threshold) .
Advanced: What methodologies can resolve contradictions in reported spectroscopic data for 2-Chlorocyclobutene-1-carboxylic acid?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. To address this:
- Replicate conditions: Repeat experiments using identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations from cited studies.
- Cross-validate techniques: Compare NMR data with high-resolution mass spectrometry (HRMS) and IR spectroscopy.
- Statistical analysis: Apply multivariate analysis (e.g., PCA) to identify outlier datasets.
- Collaborative verification: Share samples with independent labs for benchmarking.
Critical evaluation of raw data (e.g., signal-to-noise ratios in NMR) is essential .
Advanced: How can researchers assess the thermal and hydrolytic stability of 2-Chlorocyclobutene-1-carboxylic acid under varying conditions?
Methodological Answer:
- Thermal stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Conduct accelerated aging studies at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- Hydrolytic stability: Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 37°C. Quantify hydrolysis products (e.g., cyclobutene derivatives) using LC-MS.
- Kinetic modeling: Apply Arrhenius equations to predict shelf life under standard storage conditions. Document degradation pathways (e.g., ring-opening vs. decarboxylation) .
Advanced: What strategies optimize the regioselectivity of 2-Chlorocyclobutene-1-carboxylic acid in Diels-Alder reactions?
Methodological Answer:
- Electronic effects: Modify dienophile electron density through substituents; electron-deficient dienophiles enhance regioselectivity.
- Steric control: Use bulky catalysts (e.g., Lewis acids like BF₃·OEt₂) to direct endo/exo preferences.
- Computational modeling: Employ DFT calculations (e.g., Gaussian software) to predict transition-state geometries and regioselectivity trends.
- In-situ monitoring: Use stopped-flow NMR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: How to validate the purity of 2-Chlorocyclobutene-1-carboxylic acid for kinetic studies?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (UV detection at 210–254 nm) and compare retention times against standards.
- Spectroscopy: Confirm absence of impurities via ¹H NMR (integration of proton signals) and FTIR (no unexpected carbonyl stretches).
- Elemental analysis: Match experimental C/H/O percentages to theoretical values (±0.4% tolerance).
- Melting point: A sharp range (e.g., 85–87°C) indicates purity. Document all data with error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
